1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene

Catalog No.
S13653899
CAS No.
M.F
C26H28N2O2
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)ant...

Product Name

1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene

IUPAC Name

(4S)-4-propan-2-yl-2-[8-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C26H28N2O2/c1-15(2)23-13-29-25(27-23)19-9-5-7-17-11-18-8-6-10-20(22(18)12-21(17)19)26-28-24(14-30-26)16(3)4/h5-12,15-16,23-24H,13-14H2,1-4H3/t23-,24-/m1/s1

InChI Key

SHRHAULOQSTWBY-DNQXCXABSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)C

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)C(C)C

1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene is a complex organic compound characterized by its unique structure, which includes an anthracene backbone substituted with two (S)-4-isopropyl-4,5-dihydrooxazol-2-yl groups. The molecular formula of this compound is C25H26N2O2C_{25}H_{26}N_{2}O_{2}, and it has a molecular weight of approximately 398.49 g/mol. The compound is notable for its potential applications in materials science and medicinal chemistry due to its distinct electronic properties and biological activities.

The reactivity of 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene can be influenced by the presence of the oxazole rings, which can undergo various chemical transformations. Potential reactions include:

  • Nucleophilic substitutions: The oxazole nitrogen atoms can participate in nucleophilic substitution reactions.
  • Electrophilic aromatic substitution: The anthracene moiety can undergo electrophilic substitution reactions, which may lead to functionalization at the 9 or 10 positions.
  • Oxidation and reduction: The compound may also be subjected to oxidation or reduction reactions depending on the conditions, affecting the oxazole groups or the anthracene core.

Research indicates that compounds similar to 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene exhibit significant biological activities, including:

  • Antitumor properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial activity: The oxazole-containing compounds are known for their potential antimicrobial effects against various pathogens.
  • Enzyme inhibition: Certain oxazole derivatives act as inhibitors for specific enzymes, contributing to their therapeutic potential.

The synthesis of 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene typically involves multi-step organic reactions:

  • Formation of the oxazole rings: This can be achieved through condensation reactions involving appropriate aldehydes and amines.
  • Coupling with anthracene: The resulting oxazole derivatives are then coupled with anthracene using coupling agents or through palladium-catalyzed cross-coupling methods.
  • Purification: The final product is purified using chromatography techniques to ensure high purity.

1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene has several potential applications:

  • Organic electronics: Due to its electronic properties, it may be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Pharmaceutical development: Its biological activity suggests potential uses in drug design and development for various diseases.
  • Fluorescent probes: The compound can serve as a fluorescent probe in biological imaging applications.

Interaction studies involving 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene focus on its binding affinity to biological targets such as enzymes and receptors. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions. Preliminary studies indicate that the compound may exhibit selective binding to certain protein targets, which could elucidate its mechanism of action in biological systems.

Several compounds share structural similarities with 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene. Here are some notable examples:

Compound NameCAS NumberStructural FeaturesSimilarity
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane131833-90-4Contains two oxazole groups1.00
Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane131833-91-5Similar oxazole structure with tert-butyl group0.98
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane458563-75-2Three oxazole groups instead of two0.92
(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)1379452-52-4Cyclopentane linker between oxazoles0.89
(4-Ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol24448-07-5Different alkyl substitution on oxazoles0.87

Uniqueness

The uniqueness of 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene lies in its anthracene core combined with specific chiral oxazole substituents that may enhance its electronic properties and biological activity compared to other similar compounds.

XLogP3

6.2

Hydrogen Bond Acceptor Count

4

Exact Mass

400.215078140 g/mol

Monoisotopic Mass

400.215078140 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-10

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